Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate

Chemoselective hydrolysis Prodrug design Orthogonal deprotection

Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (CAS 2006277-68-3) is a disubstituted isoxazole derivative featuring a methyl ester at the 3‑position and a 4‑(ethoxycarbonyl)phenyl group at the 5‑position of the central heterocycle. With a molecular formula of C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol, it belongs to the broader class of 5‑substituted phenyl‑3‑isoxazole carboxylates.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
Cat. No. B11720642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC
InChIInChI=1S/C14H13NO5/c1-3-19-13(16)10-6-4-9(5-7-10)12-8-11(15-20-12)14(17)18-2/h4-8H,3H2,1-2H3
InChIKeyRYGXJVLPSHCCCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate: A Specialized Isoxazole-3-Carboxylate Building Block


Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (CAS 2006277-68-3) is a disubstituted isoxazole derivative featuring a methyl ester at the 3‑position and a 4‑(ethoxycarbonyl)phenyl group at the 5‑position of the central heterocycle . With a molecular formula of C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol, it belongs to the broader class of 5‑substituted phenyl‑3‑isoxazole carboxylates . This chemotype has been disclosed as a xanthine oxidase inhibitor scaffold in patents, indicating its utility as a key intermediate for the development of urate-lowering therapeutics targeting hyperuricemia and gout [1]. The compound functions primarily as a protected, dual‑ester intermediate whose substitution pattern enables orthogonal deprotection strategies not accessible to simpler analogs.

Why In‑Class Isoxazole‑3‑Carboxylate Analogs Cannot Substitute Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate


While numerous 5‑phenyl‑isoxazole‑3‑carboxylate derivatives exist, this compound's precise substitution pattern is a critical determinant of biological activity [1]. The patent literature explicitly demonstrates that xanthine oxidase inhibition within this chemotype is highly sensitive to the nature of the ester group (R₁) and the aromatic substitution (R₂), ruling out simple interchangeability between methyl, ethyl, or free acid analogs [2]. Furthermore, the presence of two distinct ester functionalities (methyl ester at C3 and ethyl ester on the para‑phenyl ring) provides a unique handle for chemoselective hydrolysis, a feature absent in mono‑ester or symmetrically substituted analogs [3]. This orthogonal reactivity profile is essential for structure‑activity relationship (SAR) exploration and prodrug design.

Quantitative Differentiation Evidence: Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate vs. Closest Analogs


Orthogonal Ester Differentiation: Methyl Ester vs. Ethyl Ester Reactivity in Chemoselective Hydrolysis

The compound possesses two electronically distinct ester groups: a methyl ester at the isoxazole C3 position and an ethyl ester at the para‑phenyl position. This structural arrangement enables sequential, chemoselective hydrolysis—a critical requirement for generating mono‑acid intermediates during SAR exploration. The closest analog, Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (CAS 1820686-51-8), bears two chemically identical ethyl esters, which precludes regioselective deprotection and forces simultaneous dual hydrolysis that yields only the dicarboxylic acid, thereby truncating accessible SAR space . The methyl/ethyl orthogonality in the target compound can be exploited under controlled basic conditions (e.g., LiOH in THF/H₂O), where the less hindered methyl ester undergoes preferential cleavage while the ethyl ester remains largely intact [1].

Chemoselective hydrolysis Prodrug design Orthogonal deprotection

Xanthine Oxidase Inhibitory Activity: Class‑Level Inference from Patent Disclosure

Patent CN‑101580495‑A explicitly discloses 5‑substituted phenyl‑3‑isoxazole carboxylic acid and ester compounds as xanthine oxidase (XO) inhibitors, with the generic structure encompassing the target compound's core scaffold (general formula I where A=O, R=H or ethyl, and R₁ includes aryl groups) [1]. Within this patent family, the XO inhibitory activity is documented to be sensitive to both the ester moiety and the substitution pattern on the phenyl ring. While the specific IC₅₀ of the target compound is not disclosed, compounds within the same structural class bearing 4‑substituted phenyl groups at the 5‑position demonstrate XO inhibition, establishing the relevance of this substitution pattern [2]. The methyl ester variant may offer solubility or metabolic stability advantages relative to the corresponding ethyl ester or free acid, a phenomenon commonly observed in isoxazole carboxylate series during lead optimization [3].

Xanthine oxidase Hyperuricemia Gout

Purity and Quality Assurance for Reproducible Research

The target compound is commercially available with a certified purity of ≥98% (NLT 98%) from multiple reputable vendors, as confirmed by HPLC analysis . In contrast, many closely related analogs, such as the ethyl ester variant (CAS 1820686-51-8), are offered at lower typical purity levels (97%) or without detailed analytical certification, which can introduce variability into biological assays . High and well‑characterized purity (≥98%) is critical for in vitro enzymatic assays, where even minor impurities can act as confounding inhibitors or activators, leading to erroneous IC₅₀ determinations and wasted screening resources.

Chemical purity Reproducibility Analytical QC

Recommended Application Scenarios for Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate in Drug Discovery


Xanthine Oxidase Inhibitor Lead Optimization for Gout and Hyperuricemia

This compound serves as an entry point into the 5‑phenyl‑isoxazole‑3‑carboxylate xanthine oxidase inhibitor series disclosed in CN‑101580495‑A. Its dual‑ester architecture allows medicinal chemists to independently vary the ester at the C3 position and the phenyl para‑position, systematically probing the SAR of both regions [1]. The methyl ester at C3 can be selectively hydrolyzed to the corresponding mono‑acid for direct biological evaluation, while the ethyl ester on the phenyl ring can be retained or subsequently cleaved to generate the dicarboxylic acid analog, enabling the exploration of three distinct chemical states from a single commercial building block.

Prodrug Design and Pharmacokinetic Optimization

The presence of two metabolically labile ester groups makes this compound a valuable scaffold for prodrug design. The differential hydrolysis rates of the methyl and ethyl esters can be exploited to achieve sustained or targeted release of the active carboxylic acid species [2]. Ester‑based prodrugs are commonly employed to improve oral bioavailability, and the dual‑ester system provides an added dimension of tunability compared to mono‑ester prodrugs.

Chemoselective Ligation and Diversification in Library Synthesis

The isoxazole ring serves as a masked 1,3‑dicarbonyl equivalent, and the ester groups can be converted to amides, hydrazides, or other derivatives. The orthogonal ester pairs allow sequential functionalization without protecting group manipulation. For DNA‑encoded library (DEL) synthesis or parallel medicinal chemistry, the ability to diversify at two distinct positions in a chemoselective manner significantly increases scaffold utility [3].

Analytical Reference Standard and Method Development

Given its well‑defined structure and high commercial purity (≥98%), this compound is suitable for use as an analytical reference standard during HPLC method development and quality control of isoxazole‑based drug candidates . The distinct UV absorbance of the isoxazole‑phenyl chromophore enables sensitive detection, facilitating its use in stability studies and impurity profiling.

Quote Request

Request a Quote for Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.